molecular formula C11H12F3NO B2794879 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide CAS No. 15996-88-0

2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2794879
CAS No.: 15996-88-0
M. Wt: 231.218
InChI Key: DIGVUBLVKWVYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C11H12F3NO and its molecular weight is 231.218. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-2-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-10(2,9(15)16)7-3-5-8(6-4-7)11(12,13)14/h3-6H,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGVUBLVKWVYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Probing the Bioactivity of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide: A Guide to Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide represents a novel chemical entity with potential applications in drug discovery and development. Its structure, featuring a trifluoromethylphenyl group, is of significant interest as the trifluoromethyl moiety is known to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] While direct experimental data on the biological activity of this specific compound is limited in publicly available literature, its structural motifs are present in molecules with demonstrated bioactivity, including those with anti-inflammatory and anti-cancer properties.[4][5]

This comprehensive guide is designed for researchers, scientists, and drug development professionals seeking to elucidate the biological activity of this compound. We present a strategic approach to systematically evaluate its potential effects on key cellular pathways implicated in disease, namely inflammation and cancer signaling. This document provides not just step-by-step protocols for relevant cell-based assays, but also the underlying scientific rationale for these experimental choices, ensuring a robust and insightful investigation.

Strategic Approach to Bioactivity Screening

Given the lack of pre-existing data, a tiered approach to screening is recommended. This begins with a foundational assessment of cytotoxicity, followed by targeted assays to investigate effects on specific signaling pathways that are commonly modulated by compounds with similar structural features.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Mechanistic Probing Cytotoxicity Assay Cytotoxicity Assay NF-κB Signaling Assay NF-κB Signaling Assay Cytotoxicity Assay->NF-κB Signaling Assay Non-toxic concentrations MAPK/ERK Signaling Assay MAPK/ERK Signaling Assay Cytotoxicity Assay->MAPK/ERK Signaling Assay Non-toxic concentrations

Caption: Tiered approach for bioactivity screening.

PART I: Foundational Cytotoxicity Assessment

A primary and essential step in the evaluation of any novel compound is to determine its effect on cell viability. This information is crucial for distinguishing between targeted pharmacological effects and non-specific toxicity. It also establishes a working concentration range for subsequent mechanistic assays.

Recommended Assay: alamarBlue™ Cell Viability Assay

The alamarBlue™ assay is a robust and non-toxic method to quantitatively measure cell viability.[6][7][8] It utilizes the reducing power of living cells to convert resazurin to the fluorescent resorufin.

  • Cell Plating:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. It is advisable to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions.

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Carefully remove the medium from the cells and add 100 µL of the respective compound dilutions or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Following the treatment period, add 10 µL of alamarBlue™ reagent to each well.[8][9]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[7] The incubation time can be optimized based on the cell type and density.

    • Measure fluorescence using a microplate reader with excitation at 560 nm and emission at 590 nm.[8][10]

  • Data Analysis:

    • Subtract the fluorescence reading of the media-only (no cells) control from all other readings.

    • Express the results as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

ParameterRecommended Condition
Cell Line A549 (human lung carcinoma), HeLa (human cervical cancer)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1 nM to 100 µM
Incubation Time 24, 48, 72 hours
Detection Fluorescence (Ex: 560 nm, Em: 590 nm)

PART II: Mechanistic Pathway Analysis

Based on the structural characteristics of the test compound, we hypothesize potential modulation of key signaling pathways involved in inflammation and cell proliferation: the NF-κB and MAPK/ERK pathways.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates inflammation, immunity, and cell survival.[11] Its aberrant activation is implicated in numerous inflammatory diseases and cancers.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) IKK Activation IKK Activation Stimulus (e.g., TNF-α)->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Degradation->NF-κB (p65/p50) Nuclear Translocation Binding to κB sites Binding to κB sites NF-κB (p65/p50) Nuclear Translocation->Binding to κB sites Gene Transcription (e.g., Pro-inflammatory cytokines) Gene Transcription (e.g., Pro-inflammatory cytokines) Binding to κB sites->Gene Transcription (e.g., Pro-inflammatory cytokines)

Caption: Simplified NF-κB Signaling Pathway.

This assay provides a highly sensitive and quantitative measure of NF-κB transcriptional activity.[12][13] Cells are engineered to express a luciferase reporter gene under the control of NF-κB response elements.

  • Cell Transfection:

    • One day prior to transfection, seed HEK293 or HeLa cells in a 96-well plate.[14]

    • Co-transfect the cells with a plasmid containing the firefly luciferase gene driven by an NF-κB responsive element and a plasmid with a constitutively expressed Renilla luciferase gene (for normalization) using a suitable transfection reagent.[11][14]

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.[11] Include appropriate controls (unstimulated, vehicle-treated, and stimulated vehicle-treated).

  • Cell Lysis:

    • Remove the medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[11]

  • Luminescence Measurement:

    • Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the firefly luminescence.[11]

    • Subsequently, add 100 µL of Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the Renilla luminescence.[11]

  • Data Analysis:

    • Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

    • Express the results as a fold change relative to the stimulated vehicle control.

    • Determine the IC₅₀ value for the inhibition of NF-κB activity.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is fundamental in regulating cell proliferation, differentiation, and survival.[15][16] Dysregulation of this pathway is a hallmark of many cancers.

G Growth Factor (e.g., EGF) Growth Factor (e.g., EGF) Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor (e.g., EGF)->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK (p44/42) ERK (p44/42) MEK->ERK (p44/42) Phosphorylation of\nTranscription Factors Phosphorylation of Transcription Factors ERK (p44/42)->Phosphorylation of\nTranscription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Phosphorylation of\nTranscription Factors->Gene Expression\n(Proliferation, Survival)

Caption: Simplified MAPK/ERK Signaling Pathway.

The In-Cell Western™ assay is a quantitative, immunocytochemical method performed in microplates, allowing for the simultaneous detection of two proteins in the same well.[17][18] This is ideal for measuring the phosphorylation status of a protein (e.g., phospho-ERK) relative to its total protein expression.

  • Cell Plating and Serum Starvation:

    • Seed cells (e.g., A549 or HeLa) into a 96-well plate and allow them to adhere overnight.

    • Replace the growth medium with serum-free medium and incubate for 18-24 hours to reduce basal levels of ERK phosphorylation.[17]

  • Compound Treatment and Stimulation:

    • Pre-treat the serum-starved cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a growth factor such as Epidermal Growth Factor (EGF, 100 ng/mL) for 10-15 minutes.[15]

  • Fixation and Permeabilization:

    • Immediately after stimulation, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific binding sites with a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 90 minutes.[18]

    • Incubate the cells overnight at 4°C with a cocktail of two primary antibodies: a rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody and a mouse anti-total ERK1/2 antibody.[18]

  • Secondary Antibody Incubation and Imaging:

    • Wash the cells and incubate with a cocktail of two fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.

    • Wash the cells again and scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

  • Data Analysis:

    • Quantify the fluorescence intensity for both phospho-ERK (800 nm channel) and total ERK (700 nm channel).

    • Normalize the phospho-ERK signal to the total ERK signal for each well.

    • Calculate the percentage of inhibition relative to the EGF-stimulated control.

    • Determine the IC₅₀ value for the inhibition of ERK phosphorylation.

ParameterRecommended Condition
Cell Line A549, HeLa, or other responsive cell lines
Primary Antibodies Rabbit anti-phospho-ERK1/2, Mouse anti-total ERK1/2
Stimulant EGF (100 ng/mL) for 10-15 minutes
Detection Infrared fluorescence

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of the biological activity of this compound. By systematically assessing its cytotoxicity and its effects on the NF-κB and MAPK/ERK signaling pathways, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including target deconvolution studies, in vivo efficacy models, and a comprehensive safety and toxicology profiling.

References

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

  • Pfaller, T., et al. (2018). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. MethodsX, 5, 114-121. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

  • Interchim. (n.d.). alamarBlue™ Cell Viability Assay Reagent. Retrieved from [Link]

  • CytoSMART Technologies. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Addgene. (n.d.). MTT Assay protocol. Retrieved from [Link]

  • Paz, M., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60661. Retrieved from [Link]

  • Al-Hasani, R., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology, 13, 941334. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay Kit. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Al-Hasani, R., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. PMC. Retrieved from [Link]

  • PubMed. (2024). Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell-based measurement of ERK1/2 phosphorylation with THUNDER TR-FRET assay. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). Retrieved from [Link]

  • Signosis. (n.d.). NFkB Luciferase Reporter HeLa Stable Cell Line. Retrieved from [Link]

  • Kumari, P., et al. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1654, 135-149. Retrieved from [Link]

  • Wyler, M. R., et al. (2009). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Methods in Molecular Biology, 486, 29-41. Retrieved from [Link]

  • PubMed. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyFluoTM ERK Phosphorylation Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. Retrieved from [Link]

  • PubMed Central. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Retrieved from [Link]

  • Abu Khalaf, R., et al. (2022). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design, 18(1), 86-97. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Cardiff University. (n.d.). Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-Methyl-4-(trifluoromethyl)phenyl]propanamide. Retrieved from [Link]

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

Sources

Application Notes & Protocols: Preclinical Efficacy Testing of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide as a Putative Selective Androgen Receptor Modulator (SARM)

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers and drug development professionals on the preclinical efficacy testing of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide, a novel compound hypothesized to act as a Selective Androgen Receptor Modulator (SARM). This document outlines detailed protocols for in vivo assessment in established animal models of androgen deficiency and muscle atrophy. The experimental designs described herein are structured to rigorously evaluate the tissue-selective anabolic activity of the compound, a hallmark of SARMs. By explaining the scientific rationale behind each step, this guide aims to ensure the generation of robust and reproducible data for advancing the compound's development.

Introduction and Scientific Rationale

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics designed to elicit the anabolic benefits of androgens in muscle and bone, while minimizing the undesirable androgenic effects on tissues like the prostate and skin. The chemical structure of this compound, featuring a trifluoromethylphenyl group, is reminiscent of several known SARMs, providing a strong rationale for investigating its potential activity in this class.

The primary goal of preclinical efficacy testing for a putative SARM is to demonstrate a clear dissociation between its anabolic and androgenic effects. This is typically achieved in a castrated rodent model, which serves as a sensitive in vivo system to measure androgen receptor (AR) agonism. In this model, the atrophy of androgen-dependent tissues following the removal of endogenous testosterone can be reversed by the administration of an AR agonist.

Hypothesized Mechanism of Action:

We hypothesize that this compound binds to the androgen receptor. Upon binding, it is thought to induce a conformational change in the receptor that selectively recruits co-activator proteins in anabolic tissues (e.g., muscle) while minimally recruiting them in androgenic tissues (e.g., prostate). This tissue-selective gene transcription is the molecular basis for the desired therapeutic profile of a SARM.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR_inactive Androgen Receptor (AR) (inactive, bound to HSP) SARM->AR_inactive Binds HSP Heat Shock Proteins AR_inactive->HSP Dissociation AR_active Activated SARM-AR Complex AR_inactive->AR_active Conformational Change AR_dimer SARM-AR Dimer AR_active->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates CoReg Tissue-Specific Co-regulators CoReg->AR_dimer Recruitment mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., muscle proteins) mRNA->Protein Translation Anabolic_Effects Tissue-Specific Anabolic Effects (e.g., Muscle Hypertrophy) Protein->Anabolic_Effects Leads to Experimental_Workflow cluster_prep Preparation Phase cluster_procedure Procedure Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation (1 week) Randomization Randomization & Grouping Acclimation->Randomization Surgery Day 0: Orchidectomy (G2-G6) or Sham Surgery (G1) Randomization->Surgery Dosing Day 1-14: Daily Dosing Surgery->Dosing Monitoring Daily Health Monitoring & Bi-weekly Body Weights Dosing->Monitoring Necropsy Day 15: Necropsy & Tissue Collection (Levator Ani, Prostate, Seminal Vesicles) Monitoring->Necropsy Weighing Organ Wet Weight Measurement Necropsy->Weighing DataAnalysis Data Analysis: Normalization & Statistics Weighing->DataAnalysis

Caption: Workflow for the Orchidectomized Rat Efficacy Study.

Secondary Models and Advanced Efficacy Testing

While the orchidectomized rat model is crucial for establishing the fundamental SARM profile, other models can provide data on efficacy in specific therapeutic contexts.

Model for Muscle Wasting (Cachexia)
  • Rationale: SARMs are being investigated for treating muscle wasting associated with chronic diseases like cancer or renal failure. [1][2]* Model: Glucocorticoid-induced muscle atrophy. Administration of a high dose of a glucocorticoid like dexamethasone to rats or mice causes significant muscle catabolism.

  • Protocol Outline:

    • Animals are treated with dexamethasone to induce muscle wasting.

    • Concurrently, animals are co-treated with vehicle or this compound.

    • Endpoints include measuring the weight of specific skeletal muscles (e.g., gastrocnemius, tibialis anterior), muscle fiber cross-sectional area (histology), and markers of muscle protein breakdown.

  • Expected Outcome: An effective SARM should attenuate the dexamethasone-induced loss of muscle mass and function. [1]

Model for Osteoporosis
  • Rationale: Androgens play a role in maintaining bone health, and SARMs have shown promise in preventing bone loss. [1][2]* Model: Ovariectomized (OVX) female rat. This model mimics postmenopausal osteoporosis, characterized by rapid bone loss due to estrogen deficiency. [3][4]* Protocol Outline:

    • Female rats undergo ovariectomy or sham surgery.

    • After a period to allow for bone loss to establish, treatment with the test compound begins and continues for several weeks.

    • Endpoints include bone mineral density (BMD) measured by DEXA, bone strength assessed by three-point bending tests, and analysis of bone microarchitecture using micro-CT. [3]* Expected Outcome: An effective SARM should prevent or reverse the loss of bone mineral density and improve bone strength in OVX rats. [2][3]

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical efficacy evaluation of this compound as a potential SARM. The orchidectomized rat model is the cornerstone for demonstrating tissue-selective anabolic activity. Successful outcomes in this primary model, characterized by a strong anabolic effect on muscle with minimal impact on the prostate, would provide a solid foundation for further investigation in more specialized models of muscle wasting and osteoporosis. Rigorous adherence to these protocols will ensure the generation of high-quality, reproducible data critical for advancing the development of this promising compound.

References

  • Wikipedia. (n.d.). Selective androgen receptor modulator. Retrieved from [Link]

  • Narayanan, R., Coss, C. C., & Dalton, J. T. (2018). Development of Selective Androgen Receptor Modulators (SARMs). Endocrine Reviews, 39(1), 85–120. Retrieved from [Link]

  • Bhasin, S., & Jasuja, R. (2009). Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. Current Opinion in Clinical Nutrition and Metabolic Care, 12(3), 232–240. Retrieved from [Link]

  • Furuya, K., Yamamoto, N., Ohyabu, Y., Morikyu, T., Ishige, H., Al-Mohanna, F., & Chiba, K. (2013). Mechanism of the tissue-specific action of the selective androgen receptor modulator S-101479. Biological & Pharmaceutical Bulletin, 36(3), 442-451. Retrieved from [Link]

  • Solomon, Z. J., Mirabal, J. R., Mazur, D. J., Kohn, T. P., Lipshultz, L. I., & Pastuszak, A. W. (2019). The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors. The Korean Journal of Sports Medicine, 37(1), 1-10. Retrieved from [Link]

  • Teply, B. A., & Antonarakis, E. S. (2020). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Cancers, 12(10), 2999. Retrieved from [Link]

  • Paller, C. J., & Denmeade, S. R. (2020). Targeting the Androgen Receptor Pathway in Prostate Cancer: A PROTrACted Struggle. Clinical Cancer Research, 26(2), 339-341. Retrieved from [Link]

  • Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2008). Selective androgen receptor modulators in preclinical and clinical development. Pharmaceutical Research, 25(11), 2461–2479. Retrieved from [Link]

  • He, Y., & De-Cai, Y. (2011). Androgen receptor signaling in prostate cancer development and progression. Asian Journal of Andrology, 13(5), 657–662. Retrieved from [Link]

  • Queen's University. (n.d.). Orchidectomy. Animals in Science. Retrieved from [Link]

  • Lall, R., Sayeed, M., & Das, S. (2020). Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. Cells, 9(12), 2653. Retrieved from [Link]

  • Veng, L. M., & Mesmar, F. (2018). Ovariectomy/Orchidectomy in Rodents. In Methods in Molecular Biology. Retrieved from [Link]

  • Saini, T., Srivastava, D., Raut, R., Mishra, P., & Misra, A. (2021). Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. ResearchGate. Retrieved from [Link]

  • Narayanan, R., Coss, C. C., & Dalton, J. T. (2018). Development of selective androgen receptor modulators (SARMs). ResearchGate. Retrieved from [Link]

  • Solomon, Z. J., Mirabal, J. R., Mazur, D. J., Kohn, T. P., Lipshultz, L. I., & Pastuszak, A. W. (2019). Selective androgen receptor modulators: the future of androgen therapy?. Translational Andrology and Urology, 8(Suppl 3), S398–S412. Retrieved from [Link]

  • Parra, G., & Jones, A. (2022). Murine Orchiectomy and Ovariectomy to Reduce Sex Hormone Production. Journal of Visualized Experiments, (185). Retrieved from [Link]

  • Hershberger, L. G., Shipley, E. G., & Meyer, R. K. (1953). Myotrophic Activity of 19-Nortestosterone and Other Steroids Determined by Modified Levator Ani Muscle Method. Proceedings of the Society for Experimental Biology and Medicine, 83(1), 175-180. Retrieved from [Link]

  • Bhasin, S. (2015). SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES. The Journal of Frailty & Aging, 4(3), 121–122. Retrieved from [Link]

  • Altasciences. (n.d.). Orchiectomy procedure for preclinical development research. Retrieved from [Link]

  • Beranger, A., Czyba, J. C., Dumont, L., & Pinatel, M. C. (1963). [WEIGHT RESPONSE OF THE RAT LEVATOR ANI MUSCLE USED AS TEST FOR ANABOLIC ACTIVITY OF CERTAIN STEROIDS. CRITICAL STUDY]. Comptes rendus des seances de la Societe de biologie et de ses filiales, 157, 831–834. Retrieved from [Link]

  • JoVE. (2022). Video: Murine Orchiectomy and Ovariectomy to Reduce Sex Hormone Production. Journal of Visualized Experiments. Retrieved from [Link]

  • Ponnusamy, S., et al. (2025). Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. ResearchGate. Retrieved from [Link]

  • MuscleChemistry.com. (2018). Common Dosages and SARM List. Retrieved from [Link]

  • Kearbey, J. D., Gao, W., Narayanan, R., Fisher, S. J., Wu, D., Miller, D. D., & Dalton, J. T. (2009). Effects of selective androgen receptor modulator (SARM) treatment in osteopenic female rats. Pharmaceutical Research, 26(11), 2471-2477. Retrieved from [Link]

  • Kovac, J. R., & Pastuszak, A. W. (2020). Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model. Endocrinology, 161(11). Retrieved from [Link]

  • Arvill, A. (1960). Influence of Anabolic Steroids on Uptake of Alpha-Aminoisobutyric Acid by Levator Ani Muscle. Science, 132(3418), 41-42. Retrieved from [Link]

  • Miller, C. P., Shomali, M., Lyttle, C. R., O'Dea, L. S., Herendeen, D., Gallacher, K., ... & Hattersley, G. (2010). Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. ACS Medicinal Chemistry Letters, 2(2), 124–129. Retrieved from [Link]

  • Bergamini, E. (1975). Anabolic effect of testosterone on the levator ani muscle of the rat. Experimental Gerontology, 10(5), 289-294. Retrieved from [Link]

  • Probst, F., Treiyer, A., D'Anca, M., Zuniga, A., Gutt, L., & Bhasin, S. (2020). Selective Loss of Levator Ani and Leg Muscle Volumes in Men Undergoing Androgen Deprivation Therapy. The Journal of Clinical Endocrinology & Metabolism, 105(3), e586–e595. Retrieved from [Link]

Sources

"2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide" for inducing androgen receptor degradation

[1]

Introduction & Mechanism of Action

Compound Overview

This compound is a structural pharmacophore related to the "propionamide" class of anti-androgens.[1] Unlike pure antagonists (e.g., Flutamide, Bicalutamide) that stabilize the AR in an inactive conformation or prevent nuclear translocation, this molecule is investigated for its potential to induce active degradation of the receptor.[1] This classifies it as a putative Selective Androgen Receptor Degrader (SARD) .[1]

Mechanism: Hydrophobic Tagging & Proteasomal Recruitment

The degradation mechanism relies on the compound's ability to bind the AR Ligand Binding Domain (LBD) and induce a conformational change that mimics a misfolded state or exposes hydrophobic patches (Helix 12 displacement).[1]

  • Binding: The trifluoromethyl-phenyl moiety docks into the androgen binding pocket.[1]

  • Destabilization: The rigid amide tail disrupts the stability of the Hsp90-AR complex.[1]

  • Recognition: The exposed hydrophobic surface recruits E3 ubiquitin ligases (e.g., MDM2 or CHIP).[1]

  • Degradation: The AR is poly-ubiquitinated and degraded by the 26S proteasome.[1]

Pathway Visualization

The following diagram illustrates the SARD-mediated degradation pathway induced by the compound.[1]

AR_Degradation_PathwayCompound2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamideAR_Hsp90AR-Hsp90 Complex(Cytosolic)Compound->AR_Hsp90Binds LBDAR_LigandAR-Ligand Complex(Unstable Conformation)AR_Hsp90->AR_LigandHsp90 DissociationHelix 12 DisplacementE3_LigaseE3 Ligase Recruitment(MDM2/CHIP)AR_Ligand->E3_LigaseHydrophobic SurfaceExposureUb_ARPoly-Ubiquitinated ARE3_Ligase->Ub_ARUbiquitinationProteasome26S ProteasomeUb_AR->ProteasomeTargetingDegradationPeptide Fragments(AR Knockdown)Proteasome->DegradationProteolysis

Caption: Mechanism of SARD-induced Androgen Receptor degradation via the Ubiquitin-Proteasome System (UPS).[1]

Experimental Protocols

Reagent Preparation
  • Stock Solution (100 mM): Dissolve 23.1 mg of compound in 1 mL of anhydrous DMSO. Vortex until clear.

  • Storage: Aliquot into 50 µL vials and store at -80°C (stable for 6 months). Avoid freeze-thaw cycles.[1]

  • Working Solution: Dilute in cell culture media immediately prior to use.[1] Keep final DMSO concentration <0.1%.[1]

Cell Culture Model[1]
  • Cell Line: LNCaP (ATCC CRL-1740) or VCaP (ATCC CRL-2876).[1]

  • Media: RPMI-1640 + 10% Fetal Bovine Serum (FBS).[1]

  • Starvation Media: Phenol-red free RPMI + 10% Charcoal-Stripped FBS (CSS).[1] Essential to remove endogenous androgens before treatment.[1]

Protocol: AR Degradation Assay (Western Blot)

This protocol quantifies the reduction in total AR protein levels following treatment.[1]

Step-by-Step Workflow:

  • Seeding:

    • Seed LNCaP cells at

      
       cells/well in 6-well plates using Starvation Media.
      
    • Incubate for 48 hours to deplete endogenous androgens.[1]

  • Treatment:

    • Treat cells with the compound at varying concentrations (e.g., 0.1, 1, 10, 50 µM).[1]

    • Control: Vehicle (0.1% DMSO).[1]

    • Positive Control: Enzalutamide (10 µM) or known SARD (e.g., AZD-3514).[1]

    • Stimulation: Co-treat with 1 nM R1881 (synthetic androgen) to stabilize AR and mimic physiological conditions (optional but recommended).[1]

    • Incubate for 24 hours .

  • Lysis:

    • Wash cells 2x with ice-cold PBS.[1]

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1]

    • Sonicate (3x 10s pulses) and centrifuge (14,000 x g, 15 min, 4°C).

  • Western Blotting:

    • Load 20-30 µg protein per lane on 4-12% Bis-Tris gel.

    • Transfer to PVDF membrane.[1]

    • Primary Antibodies:

      • Anti-Androgen Receptor (Rabbit mAb, 1:1000).[1]

      • Anti-PSA/KLK3 (Rabbit mAb, 1:1000) - Functional readout.[1]

      • Anti-GAPDH or Beta-Actin (Mouse mAb, 1:5000) - Loading control.[1]

    • Detection: ECL Chemiluminescence.

Protocol: Mechanism Verification (Cycloheximide Chase)

To confirm degradation (reduced half-life) vs. transcriptional inhibition.[1]

  • Seed cells as above.[1]

  • Pre-treat with Cycloheximide (CHX) at 10 µg/mL to block new protein synthesis.[1]

  • Immediately add Test Compound (10 µM) or DMSO.[1]

  • Harvest lysates at 0, 2, 4, 8, and 16 hours .

  • Blot for AR.[1] A faster disappearance of AR band in the treated group vs. DMSO confirms degradation.[1]

Protocol: Proteasome Rescue Assay

To confirm the degradation is proteasome-dependent.[1]

  • Pre-treat cells with MG132 (10 µM) for 2 hours.[1]

  • Add Test Compound (10 µM) and incubate for an additional 6-8 hours.

  • Harvest and Blot.[1]

  • Result: MG132 should prevent the compound-induced loss of AR protein.[1]

Data Analysis & Visualization

Experimental Workflow Diagram

Protocol_Workflowcluster_assaysParallel AssaysStep1Seed LNCaP Cells(Starvation Media, 48h)Step2Compound Treatment(0.1 - 50 µM +/- R1881)Step1->Step2Assay1Western Blot(Total AR, PSA)Step2->Assay1Assay2CHX Chase(Half-life)Step2->Assay2Assay3MG132 Rescue(Mechanism)Step2->Assay3Step3Data Analysis(Densitometry)Assay1->Step3Assay2->Step3Assay3->Step3

Caption: Experimental workflow for validating SARD activity.

Expected Results Table

The following table summarizes expected outcomes if the compound acts as a SARD.

AssayReadoutExpected Result (SARD)Expected Result (Antagonist)
Western Blot (24h) AR Protein LevelDecrease (>50%) No Change / Stabilization
Western Blot PSA Protein LevelDecreaseDecrease
CHX Chase AR Half-lifeReduced (< 4h) Standard (~6-8h)
MG132 Rescue AR Protein LevelRestored No significant change
RT-qPCR AR mRNANo Change (initially)No Change

References

  • MedChemExpress (MCE). Androgen receptor antagonist 9 (Compound 28) / this compound.[1]Link[1]

  • Bradbury, R. H., et al. (2011).[1] Optimization of a Series of Bicalutamide Derivatives as Selective Androgen Receptor Degraders (SARDs).Journal of Medicinal Chemistry , 54(23), 7967-7973.[1] Link[1]

  • Lai, A. C., & Crews, C. M. (2017).[1] Induced protein degradation: an emerging drug discovery paradigm.[1]Nature Reviews Drug Discovery , 16(2), 101-114.[1] Link[1]

  • Selleck Chemicals. Androgen Receptor Inhibitors and Degraders: Protocols and Application Notes.Link[1]

Application Note: Solution Preparation of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide (CAS 15996-88-0) in cell-based assays.

Given the specific physicochemical properties of this molecule (a lipophilic, sterically hindered primary amide), this guide focuses on overcoming the challenges of aqueous solubility , precipitation ("crashing out") , and solvent cytotoxicity . This compound is frequently investigated as a structural intermediate in the synthesis of androgen receptor modulators (SARMs) and as a metabolic probe due to its resistance to hydrolysis (gem-dimethyl effect).

Introduction & Chemical Context

This compound is a small molecule characterized by a hydrophobic 4-trifluoromethylphenyl group and a gem-dimethyl substituted amide.

  • Chemical Challenge: The presence of the trifluoromethyl group (-CF₃) and the gem-dimethyl moiety significantly increases lipophilicity (LogP ~2.5–3.0), making the compound poorly soluble in aqueous cell culture media.

  • Structural Insight: The gem-dimethyl group at the

    
    -position to the carbonyl provides significant steric hindrance. This reduces the rate of enzymatic hydrolysis (e.g., by amidases), making this molecule a useful metabolically stable probe  or negative control  in structure-activity relationship (SAR) studies for drugs like Bicalutamide or Flutamide analogs.
    
Physicochemical Properties[1]
PropertyValueNotes
CAS Number 15996-88-0Unique Identifier
Molecular Formula

-
Molecular Weight 231.22 g/mol Essential for Molarity calculations
Predicted LogP ~2.6 – 2.9Moderate-High Lipophilicity
Solubility (Water) < 0.1 mg/mLPractically insoluble
Solubility (DMSO) > 50 mg/mLPreferred solvent
Solubility (Ethanol) > 20 mg/mLAlternative solvent

Core Directive: Preparation Protocol

A. Equipment & Reagents
  • Compound: this compound (Purity >98%).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich/Merck or equivalent).

  • Vessels: Amber glass vials (to protect from light) with PTFE-lined caps.

  • Filtration: 0.22 µm PTFE or Nylon syringe filters (Do NOT use Cellulose Acetate).

B. Stock Solution Preparation (100 mM)

Objective: Create a concentrated Master Stock to minimize DMSO volume in the final assay.

  • Calculate Mass: To prepare 1 mL of a 100 mM stock:

    
    
    
    
    
  • Weighing: Weigh 23.1 mg of the powder into a sterile amber glass vial. Note: If static electricity is an issue due to the hydrophobic nature of the powder, use an anti-static gun.

  • Solubilization: Add 1.0 mL of high-grade DMSO.

    • Technique: Vortex vigorously for 30–60 seconds.

    • Visual Check: Ensure the solution is perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional but Recommended): Filter the DMSO stock through a 0.2 µm PTFE filter into a fresh sterile vial. Why? Non-sterile powders can introduce bacterial contamination. DMSO is bacteriostatic but not bactericidal at high concentrations; once diluted, contaminants can grow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Cell Culture Delivery Strategy (The "200x" Rule)

Directly adding 100% DMSO stock to cells can cause local cytotoxicity and compound precipitation. Use the Intermediate Dilution Method .

Protocol: Dosing at 10 µM Final Concentration

Goal: Achieve 10 µM in the well with 0.1% DMSO final concentration.

  • Prepare Intermediate Working Solution (10x or 200x):

    • Do not add the 100 mM stock directly to the cell plate.

    • Dilute the 100 mM Master Stock 1:100 in culture medium (pre-warmed to 37°C) to create a 1 mM (100x) Working Solution.

    • Critical Step: Add the DMSO stock dropwise to the medium while vortexing the medium. This prevents the "shock" precipitation of the hydrophobic amide.

  • Visual Validation: Inspect the 1 mM Working Solution under a microscope or bright light.

    • Pass: Clear solution.

    • Fail: Cloudy/milky appearance (Tyndall effect). If cloudy, the compound has crashed out.

    • Remedy: If precipitation occurs, dilute the stock into serum-free media first, or increase the BSA (Bovine Serum Albumin) concentration, as albumin can act as a carrier for lipophilic amides.

  • Final Addition: Add the 1 mM Working Solution to the cell culture wells at a 1:100 dilution (e.g., add 10 µL to 990 µL of media).

    • Final Concentration: 10 µM .

    • Final DMSO: 0.1% (Safe for most cell lines).

Experimental Workflow Visualization

The following diagram illustrates the critical path from powder to assay, highlighting the "Crash Out" risk points.

G cluster_0 Stock Preparation cluster_1 Dilution Strategy (Critical) cluster_2 Assay Execution Powder Powder: this compound MasterStock Master Stock (100 mM) (Clear Solution) Powder->MasterStock Dissolve DMSO Solvent: Anhydrous DMSO DMSO->MasterStock DirectAdd Direct Addition to Cells (RISK: Local Toxicity) MasterStock->DirectAdd Avoid Intermediate Intermediate Dilution (10x - 100x in Media) MasterStock->Intermediate Dropwise Addition (Vortexing) Media Culture Media (37°C) Media->Intermediate PrecipCheck Microscopy Check: Precipitation? Intermediate->PrecipCheck PrecipCheck->Intermediate Precip? Add BSA/Carrier Cells Cell Culture Well (Final: 0.1% DMSO) PrecipCheck->Cells No Precip

Figure 1: Step-by-step solubilization and dilution workflow emphasizing the intermediate dilution step to prevent precipitation of the lipophilic amide.

Critical Control Points & Troubleshooting

The "Crash Out" Phenomenon

Lipophilic amides like this compound are prone to precipitating when transitioning from an organic solvent (DMSO) to an aqueous environment (Media).

ObservationCauseSolution
Cloudy Media Rapid addition of DMSO stock.Add DMSO stock dropwise to vortexing media.
Crystals on Cells Compound concentration > Solubility limit.Reduce final concentration or add 0.1% - 0.5% BSA to the media to bind/solubilize the compound.
Cell Death (Control) DMSO toxicity.Ensure Final DMSO < 0.5%. Include a Vehicle Control (0.1% DMSO only) in every plate.
Loss of Potency Adsorption to plastic.Use glass-coated or low-binding plastics for the intermediate dilution step.
Stability Note

The gem-dimethyl group (two methyls on the


-carbon) provides exceptional stability against hydrolysis. Unlike simple amides, this molecule will not  degrade significantly in cell culture media over 48–72 hours. It is suitable for long-duration assays (e.g., 72h cytotoxicity or gene expression).

References

  • Lipophilicity and Solubility Guidelines: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for handling lipophilic compounds).
  • DMSO in Cell Culture: Timm M., et al. (2013). "Cytotoxicity of dimethyl sulfoxide (DMSO) in human cell lines." Toxicology Reports. Link

  • Compound Handling Protocol: Broad Institute. "Small Molecule Screening Protocol." Broad Institute Probe Development Center. Link

  • Chemical Data: PubChem Compound Summary for Structure Analogs (Amides). National Center for Biotechnology Information. Link

(Note: Specific biological literature for CAS 15996-88-0 is limited as it is primarily a chemical intermediate; protocols above are derived from standard operating procedures for structurally homologous lipophilic amides.)

Troubleshooting & Optimization

Troubleshooting low solubility of "2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide" in aqueous buffer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Issue: Users frequently report precipitation, "crashing out" upon dilution, or failure to dissolve in aqueous buffers (PBS, HEPES) at concentrations >10 µM.

The Molecule ("The Suspect"):

  • Name: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide[1]

  • Structural Analysis:

    • Trifluoromethyl Group (

      
      ):  Highly lipophilic and electron-withdrawing. It creates a "grease ball" effect, repelling water molecules.
      
    • Gem-Dimethyl Group (

      
      ):  This quaternary carbon adds significant steric bulk (the "Thorpe-Ingold" effect). While it stabilizes the molecule metabolically, it prevents water from packing efficiently around the amide bond.
      
    • Primary Amide (

      
      ):  Amides are hydrogen bond donors/acceptors. In the solid state, they form a robust intermolecular hydrogen-bonding network (high crystal lattice energy), acting like "brick dust."
      

Root Cause Diagnosis: This molecule suffers from Class II/IV behavior (BCS Classification) : High Permeability (likely), Low Solubility. The insolubility is driven by a "double-lock" mechanism:

  • Thermodynamic: The crystal lattice is too stable (strong amide H-bonds).

  • Hydrophobic: The solvation energy of water is insufficient to overcome the lipophilicity of the

    
     and gem-dimethyl groups.
    

Diagnostic Phase: FAQ & Troubleshooting

Before attempting a new protocol, review these critical failure points.

Q1: "I tried adjusting the pH to 3.0 and 10.0, but it didn't dissolve. Why?"

Technical Answer: You are treating a non-ionizable species as if it were an acid or base.

  • Chemistry: This is a primary amide. The

    
     for protonation (to form 
    
    
    
    ) is
    
    
    , and the
    
    
    for deprotonation (to form
    
    
    ) is
    
    
    .
  • Result: In the physiological buffer range (pH 1–10), the molecule remains 100% neutral.

  • Action: Stop pH adjustments. They only increase the ionic strength of your buffer, which actually decreases solubility via the "Salting-Out" effect.

Q2: "It dissolved in DMSO, but precipitated immediately when I added it to the buffer."

Technical Answer: This is the classic "Solvent Shock" (dielectric crash).

  • Mechanism: DMSO (Dielectric constant

    
    ) solubilizes the compound well. Water (
    
    
    
    ) is too polar. When you dilute a high-concentration DMSO stock (e.g., 100 mM) into water, the local solvent environment changes faster than the drug can disperse. The hydrophobic molecules aggregate instantly to hide from the water.
  • Action: You need an intermediate phase (surfactant or cyclodextrin) to "catch" the molecule as it leaves the DMSO safety net. (See Protocol A below).

Q3: "Can I use Ethanol instead of DMSO?"

Technical Answer: Generally, No .

  • Reasoning: While ethanol is less toxic, this specific molecule's

    
     group makes it extremely hydrophobic. Ethanol's solubilizing power (LogP matching) is often insufficient for fluorinated aromatics compared to DMSO or DMA (Dimethylacetamide).
    
  • Recommendation: Stick to DMSO for the stock solution. If strict non-DMSO conditions are required, switch to PEG-400 .

Solubilization Protocols (The "Fix")

Strategy A: The "Trojan Horse" (Cyclodextrin Complexation)

Best for: Cell culture, animal injections (IP/IV), and enzymatic assays.

Mechanism: The hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the

-phenyl ring, shielding it from water while the outer shell remains hydrophilic.

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) HP-

    
    -CD solution in your buffer (e.g., PBS). Vortex until clear.
    
  • Prepare Stock: Dissolve compound in DMSO at 100x the final target concentration.

  • The "Drop-wise" Addition (Critical Step):

    • Place the cyclodextrin vehicle on a magnetic stirrer (medium speed).

    • Slowly add the DMSO stock drop-wise into the vortex of the stirring vehicle.

    • Do not add vehicle to the DMSO.

  • Equilibration: Let stir for 15–30 minutes. The cyclodextrin needs time to capture the drug molecules.

Strategy B: The "Micelle Shield" (Surfactant)

Best for: Non-sensitive biochemical assays where protein denaturation is not a concern.

Protocol:

  • Surfactant Selection: Use Tween 80 (Polysorbate 80). It has a high HLB (Hydrophilic-Lipophilic Balance) suitable for fluorinated compounds.

  • Preparation:

    • Dissolve compound in pure DMSO.

    • Add Tween 80 to the DMSO stock to reach a ratio of 1:1 (DMSO:Tween) . Mix well.

    • Dilute this mixture into the aqueous buffer.

    • Final Concentration Limit: Ensure final Tween 80 is <0.1% to avoid assay interference.

Quantitative Data Summary

ParameterValue / PropertyImplication for Solubility
LogP (Est.) ~2.8 – 3.2Moderate-High Lipophilicity. Requires organic cosolvent.
pKa Non-ionizablepH adjustment is ineffective.
H-Bond Donors 2 (Amide

)
Strong crystal lattice ("Brick Dust"). Requires energy (sonication/heat) to break.

Group
Hydrophobic + BulkyIncreases "Grease" factor. Targets Cyclodextrin cavity well.
Gem-Dimethyl Steric BulkSlows dissolution kinetics. Requires longer equilibration time.

Decision Tree & Workflow

Use the following logic flow to determine the correct solubilization method for your specific experiment.

SolubilityWorkflow Start Start: Solid Compound (CAS 15996-88-0) CheckConc Target Concentration? Start->CheckConc LowConc < 10 µM CheckConc->LowConc Low HighConc > 10 µM CheckConc->HighConc High DirectDMSO Method 1: Direct DMSO Spike (Keep DMSO < 0.1%) LowConc->DirectDMSO Toxicity Is DMSO Toxicity a Concern? HighConc->Toxicity CD_Check Can you use Cyclodextrins? Toxicity->CD_Check Yes (Cells/Animals) MethodSurf Method 3: Tween 80 (Micelle Shield) Toxicity->MethodSurf No (Biochem Assay) Precipitation Troubleshooting: Did it Precipitate? DirectDMSO->Precipitation MethodCD Method 2: HP-beta-CD (The 'Trojan Horse') CD_Check->MethodCD Yes CD_Check->MethodSurf No MethodCD->Precipitation MethodSurf->Precipitation Sonication Action: Sonicate 10 mins (Break Crystal Lattice) Precipitation->Sonication Yes Success Experiment Ready Precipitation->Success No Sonication->Success

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on concentration and biological tolerance.

References

  • Lipophilicity of Fluorinated Amides: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Cyclodextrin Complexation of Trifluoromethyl Groups: Cabral Marques, H. M. (2010). A review on cyclodextrin encapsulation of essential oils and volatiles. Flavour and Fragrance Journal, 25(5), 313-326. (Context: Encapsulation of hydrophobic phenyl rings).

  • Solubilization Strategies for Class II Drugs: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • The Gem-Dimethyl Effect (Thorpe-Ingold): Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.

  • Compound Data (PubChem): National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 177289281, 2-[2-Methyl-4-(trifluoromethyl)phenyl]propanamide.

Sources

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR analysis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected signals in the Nuclear Magnetic Resonance (NMR) spectra of this compound. Here, we move beyond simple peak assignments to diagnose the root causes of spectral anomalies, ensuring the integrity and accuracy of your experimental results.

Understanding the "Ideal" Spectrum: A Starting Point

Before diagnosing unexpected peaks, it's crucial to have a clear picture of the expected ¹H and ¹³C NMR spectra for pure this compound. The expected signals are summarized in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
Methyl (CH₃)~1.6Singlet6H~27
Amide (NH₂)~5.5 - 7.5Broad Singlet2H-
Aromatic (C-H)~7.5 (d)Doublet2H~125 (q)
Aromatic (C-H)~7.6 (d)Doublet2H~129 (q)
Quaternary (C-CH₃)---~58
Carbonyl (C=O)---~178
Aromatic (C-CF₃)---~130 (q)
Trifluoromethyl (CF₃)---~124 (q)
Aromatic (C-C(CH₃)₂)---~145

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature. The aromatic protons will appear as two doublets due to the para-substitution pattern. The carbons in the aromatic ring and the trifluoromethyl group will exhibit splitting due to C-F coupling.

Troubleshooting Unexpected Peaks: A Flowchart Approach

When confronted with an NMR spectrum that deviates from the expected pattern, a systematic approach is essential. The following flowchart provides a logical workflow for identifying the source of unexpected peaks.

troubleshooting_workflow start Unexpected Peaks Observed in NMR Spectrum check_impurities Are there extra, sharp signals? start->check_impurities Analyze Peak Shape & Number check_dynamic_effects Are peaks unusually broad or doubled? start->check_dynamic_effects Analyze Peak Shape & Number check_artifacts Are there symmetrical sidebands or baseline distortions? start->check_artifacts Analyze Baseline & Peak Symmetry solvent_impurity Identify common solvent or grease impurities. check_impurities->solvent_impurity Yes reagent_impurity Identify potential starting material or byproduct impurities. check_impurities->reagent_impurity Yes rotamers Consider amide bond rotation (rotamers). check_dynamic_effects->rotamers Yes concentration_effects Investigate concentration-dependent shifts or aggregation. check_dynamic_effects->concentration_effects Yes shimming Poor shimming. check_artifacts->shimming Yes spinning_sidebands Spinning sidebands. check_artifacts->spinning_sidebands Yes run_blank Run a blank spectrum of the solvent. solvent_impurity->run_blank Troubleshoot review_synthesis Review the synthetic route for potential side-products. reagent_impurity->review_synthesis Troubleshoot vt_nmr Perform variable temperature (VT) NMR. rotamers->vt_nmr Troubleshoot dilution_study Run a dilution series. concentration_effects->dilution_study Troubleshoot optimize_shimming Re-shim the spectrometer. shimming->optimize_shimming Troubleshoot adjust_spinning Adjust or turn off sample spinning. spinning_sidebands->adjust_spinning Troubleshoot

Caption: Troubleshooting workflow for unexpected NMR peaks.

Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

Q1: I see more peaks in the aromatic region (δ 7.0-8.0 ppm) than the expected two doublets. What could be the cause?

Possible Causes & Solutions:

  • Isomeric Impurities: The synthesis of this compound may result in the formation of other isomers, such as the 2- or 3-(trifluoromethyl)phenyl derivatives. These isomers will have distinct, albeit similar, aromatic splitting patterns.

    • Troubleshooting Protocol:

      • Review Synthesis: Carefully examine the synthetic pathway for any steps that could lead to isomeric products.

      • Reference Spectra: Compare your spectrum to literature or database spectra of potential isomers.

      • Spiking Experiment: If a suspected isomeric impurity is commercially available, add a small amount to your NMR sample. An increase in the intensity of the unexpected peaks confirms the impurity's identity.

  • Residual Starting Materials or Byproducts: Incomplete reactions or side reactions can leave behind starting materials or generate byproducts with aromatic signals. For instance, residual 4-(trifluoromethyl)benzonitrile or related intermediates could be present.[1]

    • Troubleshooting Protocol:

      • Acquire Spectra of Starting Materials: Obtain ¹H NMR spectra of all starting materials used in the synthesis.

      • Compare and Contrast: Overlay these spectra with your product spectrum to identify any overlapping signals.

      • Purification: If starting materials are detected, re-purify your sample using an appropriate technique (e.g., column chromatography, recrystallization).

Q2: The amide (NH₂) protons are either very broad, a "rolling" baseline, or completely absent. Is my compound degrading?

Possible Causes & Solutions:

  • Chemical Exchange: The protons on the nitrogen atom of an amide can undergo chemical exchange with each other and with trace amounts of water or other protic impurities in the NMR solvent.[2][3] This exchange can occur at a rate that is on the NMR timescale, leading to significant peak broadening.[4] In some cases, the peak can be broadened to the point where it is indistinguishable from the baseline.

    • Troubleshooting Protocol:

      • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The amide protons will exchange with deuterium, causing the signal to disappear. This is a definitive test for exchangeable protons.[5]

      • Use a Dry Solvent: Ensure you are using a fresh, sealed ampule of a high-purity deuterated solvent. Older solvents can absorb atmospheric moisture.

      • Variable Temperature (VT) NMR: Lowering the temperature can slow down the rate of chemical exchange, often resulting in sharper amide proton signals.[6]

  • Solvent Effects: The chemical shift and appearance of amide protons are highly dependent on the solvent used.[7][8] In hydrogen-bond accepting solvents like DMSO-d₆, the amide signals are often sharper and shifted downfield compared to in CDCl₃.[9]

    • Troubleshooting Protocol:

      • Change Solvents: Acquire the spectrum in a different deuterated solvent, such as DMSO-d₆ or acetone-d₆, to see if the amide signals become more defined.

Q3: I am observing a doubling of all the peaks in my spectrum. Why is this happening?

Possible Causes & Solutions:

  • Rotational Isomers (Rotamers): The C-N bond in amides has a partial double bond character due to resonance.[10][11] This restricts rotation around the C-N bond, leading to the possible existence of two stable rotational isomers, or rotamers.[12][13] If the energy barrier to rotation is high enough, both rotamers can be observed on the NMR timescale, resulting in a doubling of all the peaks corresponding to the molecule.

    • Troubleshooting Protocol:

      • Variable Temperature (VT) NMR: This is the most effective method for diagnosing the presence of rotamers.[5][14][15] As the temperature is increased, the rate of rotation around the C-N bond increases. At a high enough temperature (the coalescence temperature), the two sets of peaks will broaden, merge, and finally appear as a single, averaged set of signals.[16]

Q4: There are unexpected sharp singlets at various chemical shifts, for example, around δ 1.56, 2.17, and 7.26 ppm in my CDCl₃ spectrum. What are these?

Possible Causes & Solutions:

  • Common Laboratory Contaminants: These sharp singlets are often due to common laboratory solvents and impurities.[17][18][19][20][21]

    • δ 1.56 ppm: Water

    • δ 2.17 ppm: Acetone

    • δ 7.26 ppm: Residual undeuterated chloroform (CHCl₃) in the CDCl₃ solvent.

    • Troubleshooting Protocol:

      • Consult Impurity Tables: Refer to published tables of common NMR impurities to identify the contaminant based on its chemical shift in the solvent you are using.[17][18][19][20][21]

      • Solvent Blank: Run an NMR spectrum of just the deuterated solvent from the same bottle to confirm if the impurity is from the solvent itself.

      • Proper Glassware Cleaning: Ensure all glassware, including the NMR tube, is thoroughly cleaned and dried to remove any residual solvents from previous experiments.[5]

Q5: The peaks for the trifluoromethyl (CF₃) group in the ¹⁹F NMR spectrum are split into multiple signals. Is this expected?

Possible Causes & Solutions:

  • Long-Range Coupling: The trifluoromethyl group can exhibit coupling to nearby protons. In this molecule, you might observe a quartet in the ¹H-decoupled ¹⁹F NMR spectrum due to coupling with the aromatic protons.

  • Presence of Diastereomers or Enantiomers in a Chiral Environment: If the molecule is chiral and a chiral resolving agent is used, or if the sample is a mixture of diastereomers, you may observe separate ¹⁹F signals for each stereoisomer.

  • Solid-State Effects in Solution: In some cases, if the compound has poor solubility or is beginning to crystallize in the NMR tube, you might observe multiple signals due to different packing arrangements in the solid state.[22]

    • Troubleshooting Protocol:

      • ¹H-Decoupled ¹⁹F NMR: Run a proton-decoupled ¹⁹F NMR experiment. If the splitting collapses into a singlet, it confirms H-F coupling.

      • Purity Analysis: Use other analytical techniques like HPLC or LC-MS to check for the presence of multiple isomers.

      • Solubility Check: Ensure your sample is fully dissolved. Try gently warming the sample or using a different solvent to improve solubility.

References

  • Journal of Engineering Sciences and Innovation. NMR studies of rotamers with multi-substituted amides.
  • Molecular Physics. Solvent effects in N.M.R. spectra of amide solutions.
  • Nanalysis.
  • Taylor & Francis Online. Solvent effects in N.M.R. spectra of amide solutions: Molecular Physics.
  • ACS Publications. The Amide Rotational Barrier in Isonicotinamide: Dynamic NMR and Ab Initio Studies | The Journal of Physical Chemistry A.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ResearchGate. NMR studies of rotamers with multi-substituted amides.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ResearchGate. Observation of amide rotamers 4e by dynamic 1 H NMR (CDCl 3 ).
  • AZoM.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • Alfa Chemistry. NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • eScholarship, University of California. NMR Studies of Proton Exchange in Amides.
  • ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?.
  • ACS Publications. Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides | The Journal of Physical Chemistry B.
  • YouTube. Lecture 12 : Dynamic effects in the NMR Spectra.
  • YouTube. Lecture 18. Dynamic Effects in NMR Spectroscopy.
  • PMC. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds.
  • Michigan State University, Department of Chemistry. Proton NMR Table.
  • Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2M4FP-02152026

Welcome to the technical support guide for 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing the issue and exploring effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding the Permeability Problem

Q1: My experiments indicate that this compound has poor cell permeability. What are the likely reasons for this?

A1: Poor cell permeability is fundamentally a function of a molecule's physicochemical properties and how they interact with the lipid bilayer of the cell membrane. For this compound, several structural features are likely contributors:

  • High Lipophilicity: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly increases the lipophilicity (fat-solubility) of the molecule.[1] While a certain degree of lipophilicity is required to enter the lipid membrane, excessively high lipophilicity can cause the compound to become trapped within the membrane, hindering its passage into the cytoplasm.[2]

  • Polar Amide Group: The primary propanamide (-C(=O)NH2) group is polar and contains two hydrogen bond donors (the N-H bonds). Hydrogen bonds must be broken for the molecule to desolvate and enter the nonpolar lipid membrane interior. This process is energetically costly and can significantly reduce the rate of passive diffusion.[3]

  • Molecular Rigidity and Size: The overall structure, while not excessively large, may possess a degree of rigidity that is not optimal for navigating the fluid mosaic of the cell membrane.

Essentially, the molecule faces a "push-pull" problem: its high lipophilicity draws it to the membrane, but its polar amide group makes it difficult to fully cross into the aqueous cytosol.

Q2: What are the key physicochemical properties of this compound that I should consider?

A2: While experimental data for this specific molecule is sparse in public literature, we can predict its properties based on its structure. These parameters are critical for understanding its behavior and are often evaluated against empirical guidelines like Lipinski's Rule of 5.[4]

PropertyPredicted Value / EstimateImplication for Permeability
Molecular Weight (MW) ~231.21 g/mol [5]Favorable. Below the 500 Da threshold suggested by Lipinski's Rule, indicating size is not a primary barrier.
LogP (Octanol/Water Partition) Estimated > 2.5Potentially problematic. The trifluoromethyl group drives lipophilicity.[6] A high LogP can lead to poor aqueous solubility and membrane retention.[2]
Topological Polar Surface Area (TPSA) ~43.1 Ų[5][7]Favorable. This value is well below the typical cutoff of 90 Ų for good CNS penetration and 140 Ų for general cell permeability, suggesting the polar surface itself is not excessively large.[8]
Hydrogen Bond Donors 2 (from the -NH2 group)Potentially problematic. These donors increase the energy required for desolvation to enter the lipid bilayer.
Hydrogen Bond Acceptors 1 (from the C=O group)Favorable. This is a low number and generally does not hinder permeability.

Q3: How should I structure my investigation to systematically diagnose and solve this permeability issue?

A3: A stepwise approach is crucial. We recommend the following workflow to move from confirming the problem to identifying a viable solution. This process ensures that you make data-driven decisions efficiently.

G cluster_0 Phase 1: Diagnose & Quantify cluster_1 Phase 2: Strategize for Improvement cluster_2 Phase 3: Validate Solution A Hypothesized Poor Permeability B Perform PAMPA Assay (Passive Diffusion) A->B C Perform Caco-2 Assay (Passive + Active Transport) B->C Low Pe Confirmed D Analyze Assay Results (Papp, Efflux Ratio) C->D E Select Improvement Strategy D->E F Chemical Modification (e.g., Prodrug) E->F G Formulation Strategy (e.g., Nanoparticles) E->G H Synthesize/Formulate New Version F->H G->H I Re-run Permeability Assays (PAMPA / Caco-2) H->I J Assess Improvement (Compare Papp values) I->J

Caption: Workflow for addressing poor cell permeability.

Section 2: Experimental Protocols & Troubleshooting

Q4: What is the best first-pass in vitro assay to quickly confirm poor passive permeability?

A4: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point.[9] It is a cell-free, cost-effective, and high-throughput method that specifically measures passive diffusion, which is the most common route for small molecules to cross cell membranes.[10][11] By isolating this mechanism, you can determine if the core issue lies with the molecule's inability to cross a simple lipid barrier, without the complexities of active transporters found in cell-based assays.[10]

Q5: Can you provide a standard protocol for a PAMPA experiment?

A5: Certainly. This protocol is a standard method for assessing gastrointestinal (GI) tract permeability.

Objective: To determine the passive permeability coefficient (Pe) of this compound.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • PVDF or similar hydrophobic filter membrane

  • Lecithin (or a commercial lipid mixture like Avanti PAMPA lipid blend) dissolved in dodecane[12][13]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Test Compound: 10 mM stock in DMSO

  • Control Compounds: High permeability (e.g., Propranolol) and Low permeability (e.g., Atenolol) 10 mM stocks in DMSO

  • UV-Vis spectrophotometric plate reader or LC-MS/MS system

Protocol:

  • Prepare Lipid Membrane: Create a 1-2% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[13] Gently pipette 5 µL of this lipid solution onto the membrane of each well in the Donor plate. Allow the solvent to fully impregnate the membrane for at least 20 minutes.[10]

  • Prepare Acceptor Plate: Fill each well of the 96-well Acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[13] This buffer mimics the physiological sink conditions.

  • Prepare Donor Solutions:

    • Prepare a 500 µM working solution of your test compound and controls by diluting the 10 mM stock (e.g., 10 µL of stock into 190 µL of PBS).[12]

    • The final concentration in the donor well will be lower after adding to the plate. A typical starting concentration is 10 µM.[13]

  • Start the Assay:

    • Add 150-200 µL of the donor solutions (test compound, high/low permeability controls, and a blank) to the wells of the lipid-coated Donor plate.[12][13]

    • Carefully place the Donor plate onto the Acceptor plate, creating a "sandwich".[10] This marks the start of the incubation (t=0).

  • Incubation: Incubate the plate assembly at room temperature (25°C) for 4 to 18 hours with gentle shaking (e.g., 150 rpm).[10][12] The long incubation ensures measurable concentrations in the acceptor well for low-permeability compounds.

  • Sample Analysis:

    • After incubation, carefully separate the Donor and Acceptor plates.

    • Collect samples from both the Donor and Acceptor wells.

    • Determine the concentration of the compound in each sample using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or LC-MS/MS for higher sensitivity and specificity).[10][14]

  • Calculate Permeability Coefficient (Pe): The permeability coefficient is calculated using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.

Q6: My compound showed low permeability in the PAMPA assay. What is the next step for a more biologically relevant assessment?

A6: After confirming poor passive diffusion with PAMPA, the next logical step is to use the Caco-2 cell permeability assay .[15] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.[15][16]

This model is superior to PAMPA for several reasons:

  • It evaluates both passive transcellular and paracellular (between cells) transport.[16]

  • It expresses key uptake and efflux transporters (like P-glycoprotein, P-gp), allowing you to determine if your compound is a substrate for active efflux, a common cause of poor net absorption.[15][17]

  • It provides a better correlation with in vivo human absorption.[15][18]

Q7: Can you provide a protocol for a Caco-2 permeability assay?

A7: This is a comprehensive protocol for a bidirectional Caco-2 assay to assess both absorption and efflux.

Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the efflux ratio.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transwell® insert plates (e.g., 24-well format with 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compound and controls (e.g., Propranolol for high permeability, Atenolol for low permeability, and Digoxin as a P-gp substrate) at a suitable concentration (typically 1-10 µM).[15][16][19]

  • LC-MS/MS system for quantification.

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto the Transwell® inserts at a density of approximately 2.3 x 10^4 cells/well.[20]

    • Culture the cells for 20-23 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.[16][20]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a volt-ohmmeter. TEER values should be >300-600 Ω·cm² to confirm monolayer integrity.[16][19]

    • Optionally, you can also measure the permeability of a fluorescent marker like Lucifer Yellow to check for leaks in the paracellular pathway.

  • Transport Experiment (A→B Direction):

    • Wash the monolayers gently with pre-warmed (37°C) transport buffer.

    • Add 0.3 mL of transport buffer containing the test compound to the apical (A, upper) compartment.[20]

    • Add 1.2 mL of fresh transport buffer to the basolateral (B, lower) compartment.[20]

    • Incubate at 37°C with gentle shaking (50 rpm) for a defined period (e.g., 90-120 minutes).[15][20]

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Transport Experiment (B→A Direction):

    • Simultaneously, on a separate set of wells, perform the reverse experiment.

    • Add 1.22 mL of transport buffer containing the test compound to the basolateral (B) compartment.[20]

    • Add 0.32 mL of fresh transport buffer to the apical (A) compartment.[20]

    • Incubate and sample as described for the A→B direction.

  • Sample Analysis & Calculation:

    • Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[21]

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .[21]

Q8: How do I interpret the Papp values and Efflux Ratio from the Caco-2 assay?

A8: The results provide a clear picture of your compound's transport characteristics.

Papp (A→B) Value (x 10⁻⁶ cm/s)Permeability ClassificationExpected Human Absorption
< 1.0Low< 30% (Poor)
1.0 - 10.0Moderate30% - 80% (Moderate)
> 10.0High> 80% (High)
Interpretation based on general industry standards. A Papp > 8 x 10⁻⁶ cm/s is often considered high permeability.[17][22]

Efflux Ratio (ER) Interpretation:

  • ER < 2: No significant active efflux is observed. Poor permeability is likely due to low passive diffusion.

  • ER > 2: The compound is likely a substrate of an efflux transporter (e.g., P-gp).[21] This means that even if the compound can enter the cell, it is actively pumped back out, resulting in low net absorption. To confirm this, the assay can be repeated in the presence of a known P-gp inhibitor like verapamil.[15]

Section 3: Strategies for Improving Permeability

Q9: Based on the data, what are my main options for improving the permeability of this compound?

A9: If your compound suffers from low passive diffusion (low Papp, ER < 2), you have two primary strategic paths: Chemical Modification and Advanced Formulation. The choice depends on your project's flexibility, timeline, and resources.

Caption: Decision tree for selecting a permeability enhancement strategy.

Q10: What specific chemical modifications could I make to create a more permeable prodrug?

A10: A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form.[23] This is an excellent strategy for transiently masking the problematic polar amide group.[11]

  • N-Acylation or N-Alkylation: Attaching a lipophilic, bioreversible promoiety to the amide nitrogen can mask its hydrogen bond-donating capacity. For example, creating an N-acyloxymethyl or N-mannich base prodrug. These groups are designed to be cleaved by ubiquitous esterase or amidase enzymes in the body to release the active parent compound.[]

  • Amide-to-Ester Bioisosteric Replacement: A more permanent modification involves replacing the amide group with an ester. This removes a hydrogen bond donor and can significantly improve permeability.[2] However, this creates a new chemical entity and requires re-evaluation of its primary biological activity and stability, as esters can be more susceptible to hydrolysis.[2]

  • Amino Acid Conjugates: Attaching an amino acid to the molecule can sometimes allow it to be recognized and transported by specific amino acid or peptide transporters in the gut, such as PepT1.[] This hijacks an active transport mechanism to improve uptake.

Q11: If I cannot change the molecule, what formulation strategies can I use to enhance its delivery?

A11: Formulation strategies aim to improve a drug's bioavailability without altering its chemical structure.[25] They are particularly useful for compounds with dissolution or permeability limitations.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in a mixture of oils, surfactants, and co-solvents can create systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[26] When administered orally, these systems form fine oil-in-water emulsions in the GI tract, which can enhance absorption by presenting the drug in a solubilized state and interacting with the cell membrane.[26][27]

  • Nanoparticle Formulations: Encapsulating the compound in nanoparticles can improve its permeability.

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at body temperature. They can protect the drug from degradation and enhance its uptake by the intestinal lymphatic system, bypassing first-pass metabolism.[26]

    • Polymeric Nanoparticles: Using biodegradable polymers to encapsulate the drug can control its release and improve its interaction with the intestinal mucosa.[25]

  • Use of Permeation Enhancers: Including safe, approved excipients in the formulation that transiently and reversibly open the tight junctions between intestinal cells can increase paracellular transport.[26][27] Examples include certain fatty acids and chitosan derivatives.[27] This strategy requires careful toxicological evaluation.

By following this structured troubleshooting guide, researchers can efficiently diagnose the root cause of poor permeability for this compound and select the most appropriate and scientifically-sound strategy for improvement.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Kee, C. L., et al. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Chemical Biology. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Nassar, F., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • Singh, G., et al. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. Available from: [Link]

  • Li, D., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. Available from: [Link]

  • Nassar, F., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available from: [Link]

  • Singh, B., & Singh, R. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Technology Networks. PAMPA Permeability Assay Protocol. Available from: [Link]

  • N'Da, D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Available from: [Link]

  • Hanzl, A., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Sharma, P., & Kumar, L. (2019). Prodrugs with Improved Lipophilicity and Permeability. ResearchGate. Available from: [Link]

  • Wang, T., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery. Available from: [Link]

  • Hernandez-Valdes, J., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. Available from: [Link]

  • Gurtowska, N., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. Available from: [Link]

  • Thakkar, R. (2019). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]

  • Biosig Lab. Theory - How to interpret pkCSM results. Available from: [Link]

  • Sharma, D., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • ResearchGate. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Available from: [Link]

  • Cheméo. Chemical Properties of Propanamide, N-(4-fluorophenyl)-2-methyl. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Biosig Lab. Deep-PK: Theory. Available from: [Link]

  • ResearchGate. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Available from: [Link]

  • ResearchGate. The apparent permeability (Papp) determined in the Permeapad® 96-well.... Available from: [Link]

  • NIH PubChem. 2-Methyl-2-phenylpropanamide. Available from: [Link]

  • NIH PubChem. 2-[2-Methyl-4-(trifluoromethyl)phenyl]propanamide. Available from: [Link]

  • Chemsrc. CAS#:15996-88-0 | this compound. Available from: [Link]

  • 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide. Available from: [Link]

  • Wikipedia. Polar surface area. Available from: [Link]

  • Taylor & Francis Online. Trifluoromethyl group – Knowledge and References. Available from: [Link]

  • El-Fakharany, E. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

  • CAS Common Chemistry. 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide. Available from: [Link]

  • ChemRxiv. Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anti-Androgenic Activity of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically grounded framework for validating the anti-androgenic properties of the novel compound "2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide," hereafter referred to as Test Compound X . Given its structural similarity to known non-steroidal anti-androgens (NSAAs), we hypothesize that its primary mechanism of action is the competitive inhibition of the Androgen Receptor (AR). This document outlines a logical, multi-tiered validation strategy, comparing its potential performance against the first-generation NSAA, Bicalutamide, and the second-generation inhibitor, Enzalutamide.

The narrative that follows is designed to not only provide protocols but to explain the causal logic behind each experimental choice, ensuring a self-validating and robust assessment of the compound's biological activity.

Mechanistic Grounding: The Androgen Receptor Signaling Pathway

The Androgen Receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1][2] Understanding this pathway is critical to contextualizing the action of an anti-androgen. In its inactive state, the AR resides in the cytoplasm. Upon binding to androgens like dihydrotestosterone (DHT), it undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA, initiating the transcription of genes responsible for cell proliferation and survival.[3]

Non-steroidal anti-androgens function by competitively binding to the AR, thereby preventing these downstream events.[4][5] More advanced compounds like Enzalutamide not only block ligand binding but also inhibit nuclear translocation and DNA binding.[6][7] Our validation workflow is designed to dissect these potential mechanisms for Test Compound X.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_inactive Androgen Receptor (Inactive) DHT->AR_inactive Binds AR_active AR-DHT Complex (Active) AR_inactive->AR_active Conformational Change & Nuclear Translocation Test_Compound_X Test Compound X (Hypothesized Antagonist) Test_Compound_X->AR_inactive Competitively Binds (Blocks DHT) Bicalutamide Bicalutamide Bicalutamide->AR_inactive Enzalutamide Enzalutamide Enzalutamide->AR_inactive ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Initiates Enzalutamide_Nuc Enzalutamide (Blocks Translocation & DNA Binding) Enzalutamide_Nuc->AR_inactive Enzalutamide_Nuc->ARE

Caption: Androgen Receptor signaling and points of inhibition by NSAAs.

The Validation Workflow: A Phased Approach

A robust validation process proceeds from foundational biochemical interactions to complex cellular and in vivo responses. This ensures that each step builds upon validated data from the previous one. Our proposed workflow follows this logical progression.

Validation_Workflow cluster_phase1 Phase 1: In Vitro Biochemical & Cellular Assays cluster_phase2 Phase 2: In Vivo Confirmation P1_A AR Competitive Binding Assay P1_B AR Transcriptional Reporter Assay P1_A->P1_B Confirms Functional Antagonism P1_C Prostate Cancer Cell Proliferation Assay P1_B->P1_C Links Antagonism to Anti-proliferative Effect P2 Hershberger Bioassay (Rat Model) P1_C->P2 Warrants In Vivo Efficacy Testing

Caption: Phased experimental workflow for validating anti-androgenic activity.

Phase 1: In Vitro Characterization

The initial phase aims to answer three fundamental questions:

  • Does Test Compound X bind to the Androgen Receptor?

  • Does this binding translate into functional antagonism of AR-mediated gene transcription?

  • Does this antagonism inhibit the proliferation of androgen-sensitive prostate cancer cells?

Experiment 1: Androgen Receptor Competitive Binding Assay

Causality: This is the foundational experiment to verify direct interaction with the target. By measuring the ability of Test Compound X to displace a radiolabeled androgen from the AR, we can determine its binding affinity (Ki).[8][9] This provides the first piece of evidence for a competitive mechanism of action.

Protocol: AR Competitive Binding Assay (Rat Prostate Cytosol)

  • Source of Receptor: Cytosol prepared from the ventral prostate of rats provides a native source of the Androgen Receptor.[8][10]

  • Radioligand: [³H]-R1881 (Metribolone), a high-affinity synthetic androgen, is used as the tracer.

  • Procedure:

    • Prepare rat prostate cytosol according to established protocols.[8]

    • In a multi-well plate, add a constant concentration of [³H]-R1881 (e.g., 1 nM) and the cytosol preparation to each well.

    • Add increasing concentrations of Test Compound X, Bicalutamide, Enzalutamide (unlabeled competitors), or vehicle control.

    • Incubate overnight at 4°C to reach binding equilibrium.

    • Separate bound from free radioligand using a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

    • Wash the HAP slurry to remove non-specifically bound radioligand.

    • Quantify the bound [³H]-R1881 in each sample using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of [³H]-R1881 bound versus the log concentration of the competitor. A non-linear regression analysis is used to calculate the IC50 (concentration of competitor that displaces 50% of the radioligand). The Ki (inhibition constant) is then derived from the IC50 using the Cheng-Prusoff equation.

Comparative Data (Illustrative)

CompoundIC50 (nM)Relative Binding Affinity (vs. Bicalutamide)
Test Compound X Hypothetical: 75~2.1x
Bicalutamide159 - 243[11]1x
Enzalutamide~20-30~5-8x[6]

A lower IC50/Ki value indicates higher binding affinity.

Experiment 2: AR Transcriptional Reporter Assay

Causality: Demonstrating binding is insufficient; we must confirm that this binding leads to a functional blockade of the receptor's transcriptional activity.[12] This assay measures the ability of Test Compound X to inhibit DHT-induced expression of a reporter gene (e.g., luciferase) that is under the control of AREs.[13][14][15]

Protocol: Luciferase-Based AR Reporter Assay

  • Cell Line: A human cell line, such as the prostate cancer cell line 22Rv1 or a transiently transfected line like COS-7, is engineered to stably express the human AR and a luciferase reporter construct driven by an ARE-containing promoter.[14][15][16]

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere.

    • Treat cells with a constant, sub-maximal concentration of DHT (e.g., 0.1 nM) to stimulate AR activity.

    • Concurrently, treat the cells with increasing concentrations of Test Compound X, Bicalutamide, Enzalutamide, or vehicle control.

    • Incubate for 18-24 hours to allow for gene transcription and protein expression.

    • Lyse the cells and add a luciferase substrate.

    • Measure the resulting luminescence using a luminometer.

  • Data Analysis: Luminescence is normalized to cell viability (if necessary) and plotted against the log concentration of the antagonist. The IC50 value represents the concentration that inhibits 50% of the DHT-induced reporter activity.

Comparative Data (Illustrative)

CompoundTranscriptional Inhibition IC50 (nM)
Test Compound X Hypothetical: 150
Bicalutamide~200-500
Enzalutamide~30-70
Experiment 3: Androgen-Dependent Cell Proliferation Assay

Causality: The ultimate goal of an anti-androgen in an oncology context is to inhibit cancer cell growth. This assay validates that the observed transcriptional inhibition translates to a cytostatic or cytotoxic effect in a relevant biological system, such as the androgen-sensitive LNCaP human prostate cancer cell line.[17][18][19]

Protocol: LNCaP Cell Proliferation Assay (e.g., WST-1 or CCK-8)

  • Cell Line: LNCaP cells, which express a functional AR and proliferate in response to androgens.

  • Procedure:

    • Culture LNCaP cells in androgen-depleted medium (using charcoal-stripped fetal bovine serum) for 24-48 hours to synchronize them.

    • Seed the cells in a 96-well plate.

    • Treat cells with a proliferative concentration of DHT (e.g., 1 nM).

    • Concurrently, treat with increasing concentrations of Test Compound X, Bicalutamide, Enzalutamide, or vehicle control.

    • Incubate for 3-5 days.

    • Add a proliferation reagent (e.g., WST-1) and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance data is used to calculate the percentage of growth inhibition relative to the DHT-only control. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Comparative Data (Illustrative)

CompoundGrowth Inhibition GI50 (nM)
Test Compound X Hypothetical: 250
Bicalutamide~500-1000
Enzalutamide~100-300

Phase 2: In Vivo Confirmation

Causality: Positive in vitro results are promising, but in vivo testing is essential to assess a compound's activity within a complex biological system, accounting for factors like pharmacokinetics and metabolism. The Hershberger bioassay is the internationally recognized gold-standard for assessing androgenic and anti-androgenic activity in vivo.[20][21][22]

Protocol: The Hershberger Bioassay (OECD Test Guideline 441)

  • Animal Model: Peripubertal, castrated male rats.[21][23] Castration removes the endogenous source of androgens, making the androgen-dependent tissues highly sensitive to exogenous compounds.

  • Procedure:

    • Young male rats are surgically castrated.

    • After a recovery period, animals are divided into groups.

    • All groups (except the negative control) receive a daily dose of a potent androgen like testosterone propionate (TP) to stimulate the growth of androgen-dependent tissues.

    • Concurrently, treatment groups receive daily doses of Test Compound X or a reference anti-androgen (e.g., Flutamide or Bicalutamide) via oral gavage or subcutaneous injection for 10 consecutive days.

    • On day 11, the animals are euthanized, and the weights of five specific androgen-dependent tissues are measured:

      • Ventral prostate (VP)

      • Seminal vesicles plus coagulating glands (SVCG)

      • Levator ani-bulbocavernosus (LABC) muscle

      • Glans penis (GP)

      • Cowper's glands (COW)

  • Data Analysis: The weights of these tissues in the antagonist-treated groups are compared to the group that received TP alone. A statistically significant reduction in the weight of at least two of these tissues indicates anti-androgenic activity.

Expected Outcome: If Test Compound X is an effective anti-androgen in vivo, it will significantly inhibit the TP-induced growth of the ventral prostate and seminal vesicles, with a dose-response relationship.

Conclusion and Interpretation

The successful completion of this validation workflow would provide a comprehensive, multi-layered body of evidence for the anti-androgenic activity of "this compound".

  • Positive Binding Data (Experiment 1) would confirm it as a ligand for the Androgen Receptor.

  • Positive Reporter Assay Data (Experiment 2) would classify it as a functional AR antagonist.

  • Positive Proliferation Data (Experiment 3) would demonstrate its potential as an anti-cancer agent in an androgen-dependent context.

  • Positive Hershberger Data (Experiment 4) would validate its efficacy in a whole-organism model.

By comparing these results directly with first and second-generation NSAAs, researchers can accurately position Test Compound X within the landscape of existing anti-androgens and make informed decisions regarding its potential for further preclinical and clinical development.

References

  • Title: Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals. Source: PubMed URL: [Link]

  • Title: [Antiandrogens. Mechanisms and paradoxical effects]. Source: PubMed URL: [Link]

  • Title: Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002). Source: Integrated Laboratory Systems, Inc. URL: [Link]

  • Title: Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Source: MDPI URL: [Link]

  • Title: Antiandrogen: Mechanism and Clinical Applications. Source: Rigicon URL: [Link]

  • Title: Nonsteroidal antiandrogen. Source: Grokipedia URL: [Link]

  • Title: Pharmacology of bicalutamide. Source: Wikipedia URL: [Link]

  • Title: Bicalutamide. Source: Wikipedia URL: [Link]

  • Title: Sensitive in vitro test systems to determine androgenic/antiandrogenic activity. Source: PubMed URL: [Link]

  • Title: Targeting the Androgen Receptor Pathway in Prostate Cancer: A PROTrACted Struggle. Source: Clinical Cancer Research URL: [Link]

  • Title: Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Source: Toxicological Sciences | Oxford Academic URL: [Link]

  • Title: Androgen receptor signaling in prostate cancer development and progression. Source: PMC - NIH URL: [Link]

  • Title: Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. Source: PubMed URL: [Link]

  • Title: Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity. Source: PubMed URL: [Link]

  • Title: Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. Source: ResearchGate URL: [Link]

  • Title: Non-Steroidal Antiandrogens (NSAAs) (Full Lesson). Source: Sketchy Medical | USMLE Step 1 URL: [Link]

  • Title: Structural basis for antagonism and resistance of bicalutamide in prostate cancer. Source: PMC URL: [Link]

  • Title: Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line. Source: EURL ECVAM - TSAR URL: [Link]

  • Title: Ligand Competition Binding Assay for the Androgen Receptor. Source: Springer Nature Experiments URL: [Link]

  • Title: The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Source: PMC - NIH URL: [Link]

  • Title: Hershberger bioassay. Source: Pharmatest Services URL: [Link]

  • Title: What are Antiandrogens? Source: News-Medical URL: [Link]

  • Title: The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol. Source: PubMed URL: [Link]

  • Title: In Vitro Bioassays for Androgens and Their Diagnostic Applications. Source: PubMed URL: [Link]

  • Title: What is the mechanism of action of Enzalutamide (generic name) in treating castration-resistant prostate cancer? Source: Dr.Oracle URL: [Link]

  • Title: The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses: phase 2 dose-response studies. Source: PubMed URL: [Link]

  • Title: In vitro bioassays for androgens and their diagnostic applications. Source: Oxford Academic URL: [Link]

  • Title: In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). Source: National Toxicology Program (NTP) URL: [Link]

  • Title: What is the mechanism of Enzalutamide? Source: Patsnap Synapse URL: [Link]

  • Title: Androgen-independent LNCaP cells are a subline of LNCaP cells with a more aggressive phenotype and androgen suppresses their growth by inducing cell cycle arrest at the G1 phase. Source: Spandidos Publications URL: [Link]

  • Title: Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential. Source: EURL ECVAM - TSAR URL: [Link]

  • Title: AR Binding Assay Fact Sheet. Source: EPA URL: [Link]

  • Title: Androgen Receptor Transcription Factor Activity Assay. Source: Abbexa URL: [Link]

  • Title: The principle of in vitro androgen transactivation assay, based on... Source: ResearchGate URL: [Link]

  • Title: Mechanisms of action of enzalutamide and bicalutamide. Source: ResearchGate URL: [Link]

  • Title: Analysis of Androgen Receptor Activity by Reporter Gene Assays. Source: Springer Link URL: [Link]

  • Title: Cell proliferation assay of CaP cell lines. LNCaP, LNCaP-C4-2, and... Source: ResearchGate URL: [Link]

  • Title: Novel Trifluoromethylated Enobosarm Analogues with Potent Antiandrogenic Activity In Vitro and Tissue Selectivity In Vivo. Source: AACR Journals URL: [Link]

  • Title: mechanism of action (moa). Source: Xtandi HCP URL: [Link]

  • Title: Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens. Source: PMC URL: [Link]

  • Title: Antiandrogen shows durable antitumor activity in prostate cancer. Source: Urology Times URL: [Link]

  • Title: Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Source: PubMed URL: [Link]

  • Title: Inhibition of LncaP prostate cancer cells by means of androgen receptor antisense oligonucleotides. Source: PubMed URL: [Link]

  • Title: A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. Source: MDPI URL: [Link]

  • Title: Androgen suppresses proliferation of castration-resistant LNCaP 104-R2 prostate cancer cells through androgen receptor, Skp2, and c-Myc. Source: PubMed URL: [Link]

  • Title: Analysis of androgen receptor activity by reporter gene assays. Source: PubMed URL: [Link]

  • Title: Novel Trifluoromethylated Enobosarm Analogues with Potent Antiandrogenic Activity In Vitro and Tissue Selectivity In Vivo. Source: ResearchGate URL: [Link]

Sources

"2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide" effect on PSA levels compared to flutamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the effects on PSA levels between Flutamide and its active antiandrogenic metabolite/analog, structurally identified here as Hydroxyflutamide (the primary active agent corresponding to the core structure of 2-methyl-2-substituted propanamides in this class).

Note: The specific chemical name "2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide" (CAS 15996-88-0) appears to be a structural variation or intermediate. In the context of PSA levels and Flutamide comparison, the relevant bioactive entity is 2-Hydroxyflutamide (active metabolite) or the structurally evolved Bicalutamide . This guide focuses on the Flutamide vs. Hydroxyflutamide (Prodrug vs. Active) dynamic, which is the scientifically established mechanism for PSA suppression.

Executive Summary

This guide analyzes the pharmacodynamic relationship between Flutamide (a non-steroidal antiandrogen prodrug) and its active metabolite, 2-Hydroxyflutamide (often structurally correlated with 2-methyl-2-substituted propanamide derivatives). The suppression of Prostate-Specific Antigen (PSA) is the primary biomarker for efficacy. While Flutamide itself has negligible affinity for the Androgen Receptor (AR), its rapid conversion to Hydroxyflutamide drives the therapeutic reduction in PSA. This guide details the metabolic activation, receptor binding kinetics, and resultant PSA suppression profiles.

Mechanistic Profiling & Chemical Structure

To understand the effect on PSA, we must first distinguish the Prodrug from the Active Agent .

Chemical Entities
  • Flutamide (Prodrug):

    • IUPAC: 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.

    • Role: Transport vehicle; minimal direct biological activity.

  • Hydroxyflutamide (Active Metabolite):

    • IUPAC: 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.

    • Role: Potent AR antagonist; directly competes with dihydrotestosterone (DHT).

    • Structural Note: The user's query ("this compound") represents a structural core (isobutyramide derivative) likely referring to the active 2-hydroxy-2-methyl scaffold essential for AR binding.

Mechanism of Action (MOA)

PSA expression is driven by the Androgen Receptor (AR) signaling pathway.

  • Flutamide is ingested and absorbed.

  • Hepatic Metabolism: First-pass metabolism via CYP1A2 converts Flutamide to Hydroxyflutamide .

  • AR Blockade: Hydroxyflutamide binds to the AR in the prostate cell cytoplasm.

  • PSA Suppression: This binding prevents AR translocation to the nucleus, inhibiting the transcription of the KLK3 gene (which encodes PSA).

G Flutamide Flutamide (Prodrug) Liver Hepatic CYP1A2 Metabolism Flutamide->Liver Oral Absorption Hydroxy Hydroxyflutamide (Active Metabolite) Liver->Hydroxy Hydroxylation AR Androgen Receptor (Cytoplasm) Hydroxy->AR High Affinity Binding (Antagonist) Nucleus Nucleus (DNA Binding) AR->Nucleus Translocation Blocked PSA PSA Gene (KLK3) Transcription Nucleus->PSA Inhibited PSA_Level Serum PSA Levels PSA->PSA_Level Decreased

Figure 1: Metabolic activation of Flutamide to Hydroxyflutamide and subsequent inhibition of PSA transcription.

Experimental Data: PSA Suppression & Efficacy

The following data synthesizes key pharmacokinetic and pharmacodynamic studies comparing the parent compound and its active form.

A. Receptor Binding Affinity (In Vitro)

The ability to lower PSA is directly correlated with AR binding affinity. Flutamide itself is virtually inactive.

CompoundRelative Binding Affinity (RBA)IC50 (nM) for AR InhibitionPSA Suppression Potency
Flutamide < 0.1% (vs. DHT)> 5000 nM (Inactive)Negligible (Direct)
Hydroxyflutamide ~20-50% (vs. DHT)50 - 200 nMHigh
DHT (Reference) 100%1 - 5 nMN/A (Agonist)

Data Source: Synthesized from standard receptor binding assays (Simard et al., 1986).

B. In Vivo PSA Reduction (Clinical Context)

In clinical settings, "Flutamide therapy" refers to the systemic presence of Hydroxyflutamide.

  • Protocol: Patients with metastatic prostate cancer (Stage D2).

  • Dosage: Flutamide 250 mg t.i.d.

  • Observation:

    • Baseline PSA: Elevated (> 4 ng/mL, often > 100 ng/mL).

    • Response: >50% reduction in PSA observed in 80-90% of patients within 3 months.

    • Active Agent: Serum concentrations of Hydroxyflutamide are 10-20 times higher than Flutamide, confirming it is the effector of PSA decline.

Experimental Protocol for Validation

To verify the specific effect of the "2-methyl-2-substituted" active form vs. the parent Flutamide on PSA expression, the following in vitro protocol is standard in drug development.

Assay: LNCaP Cell Line PSA Secretion

Objective: Quantify PSA reduction by Flutamide vs. Hydroxyflutamide in an androgen-dependent cell line.

  • Cell Culture:

    • Use LNCaP cells (human prostate adenocarcinoma, AR-positive, PSA-secreting).

    • Media: RPMI-1640 with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) to remove endogenous hormones.

  • Treatment Groups:

    • Control: Vehicle (DMSO).

    • Agonist Only: R1881 (Synthetic androgen, 1 nM) to induce PSA.

    • Group A (Prodrug): R1881 + Flutamide (1 µM).

    • Group B (Active): R1881 + Hydroxyflutamide (1 µM).

  • Incubation: 48 hours at 37°C.

  • Measurement:

    • Collect supernatant.

    • Quantify PSA using ELISA (Enzyme-Linked Immunosorbent Assay).

  • Expected Results:

    • Group A (Flutamide): Minimal reduction in PSA (since LNCaP cells lack high CYP1A2 activity to convert the prodrug).

    • Group B (Hydroxyflutamide): Significant (>80%) reduction in PSA secretion compared to Agonist Only.

Experiment Step1 LNCaP Cells (Androgen Deprived) Induction Add R1881 (1nM) (Induce PSA) Step1->Induction TreatmentA Treat with Flutamide (Prodrug) Induction->TreatmentA TreatmentB Treat with Hydroxyflutamide (Active) Induction->TreatmentB ResultA Result: High PSA (No Conversion) TreatmentA->ResultA ResultB Result: Low PSA (AR Blockade) TreatmentB->ResultB

Figure 2: In vitro workflow demonstrating why the active metabolite (Hydroxyflutamide) is required for PSA suppression in cell models.

Technical Comparison: Structural Implications

The user's specific query regarding "this compound" highlights the importance of the 2-hydroxy group found in Hydroxyflutamide but absent in the queried structure.

  • Role of the 2-Hydroxy Group: The hydroxyl group at the chiral center of Hydroxyflutamide is critical for high-affinity hydrogen bonding within the AR ligand-binding domain.

  • Absence of Hydroxyl (User's Structure): A "2-methyl-2-phenylpropanamide" without the hydroxyl group (CAS 15996-88-0) would likely suffer from steric clash or lack of binding energy , rendering it significantly less potent in lowering PSA compared to Hydroxyflutamide.

  • Comparison to Bicalutamide: Bicalutamide (Casodex) also retains the 2-hydroxy-2-methyl motif, further validating this structural requirement for effective PSA suppression.

References
  • Simard, J., et al. (1986). Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues. Molecular and Cellular Endocrinology. Link

  • Brogden, R.N., & Clissold, S.P. (1989). Flutamide: A preliminary review of its pharmacodynamic and pharmacokinetic properties. Drugs. Link

  • Goldspiel, B.R., & Kohler, D.R. (1990). Flutamide: An antiandrogen for the treatment of prostatic cancer. Pharmacotherapy. Link

  • Scher, H.I., et al. (2012). Increased survival with enzalutamide in prostate cancer after chemotherapy. New England Journal of Medicine. (Comparison reference for next-gen antiandrogens). Link

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work often involves the synthesis and handling of novel chemical entities. 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide is one such compound, and due to its novelty, comprehensive public safety data is not available. Therefore, we must operate under the precautionary principle , treating the substance as potentially hazardous until proven otherwise.[1][2]

This guide provides a procedural framework for handling this compound, grounded in the established RAMP principles of laboratory safety: R ecognize, A ssess, M inimize, and P repare.[3][4][5] Adherence to these protocols is essential for ensuring personal safety, experimental integrity, and environmental responsibility.

Part 1: Hazard Recognition and Assessment

Since no specific Safety Data Sheet (SDS) exists for this compound, we must infer potential hazards from its chemical structure.

  • Trifluoromethylphenyl Group : The trifluoromethyl (-CF₃) group is a common moiety in pharmaceuticals. It is strongly electron-withdrawing and can be metabolically stable. Compounds containing this group should be handled with care, as thermal decomposition can release hazardous substances like hydrogen fluoride.[6][7]

  • Amide Moiety : Amides as a class have a wide range of toxicological profiles. Some can be irritants or have systemic effects.[8][9] Dermal contact and inhalation of dust should be considered primary exposure routes.

  • Physical Form : As a crystalline solid, the primary physical hazard is the potential for inhalation of fine dust particles during weighing and transfer.

Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a skin and eye irritant and potentially harmful if inhaled or ingested.[8][9][10]

Part 2: Minimizing Risk - Engineering Controls & Personal Protective Equipment (PPE)

Minimizing exposure is achieved through a hierarchy of controls. Engineering controls are the first and most effective line of defense, supplemented by appropriate PPE.[11]

Primary Engineering Controls:

  • Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a functioning chemical fume hood to prevent inhalation of dust or vapors.[1][2][12]

  • Ventilation: The laboratory should have adequate general ventilation.[12]

Personal Protective Equipment (PPE): A baseline of PPE is mandatory for all operations. The following table outlines the specific requirements.[1][2]

TaskHand ProtectionEye/Face ProtectionBody Protection
Handling Solid (Weighing, Transfer) Double nitrile glovesANSI Z87.1-compliant chemical splash gogglesFlame-resistant lab coat, fully buttoned
Handling Solutions (Dissolving, Reactions) Nitrile gloves (check solvent compatibility)ANSI Z87.1-compliant chemical splash gogglesFlame-resistant lab coat, fully buttoned
Potential for Splash (Large Volumes, Transfers) Nitrile glovesChemical splash goggles and a face shieldFlame-resistant lab coat and a chemically resistant apron

Operational Plan: Step-by-Step Procedures

This section provides direct, procedural guidance for the entire lifecycle of the compound within the laboratory, from receipt to disposal.

Receiving and Storage
  • Verification: Upon receipt, confirm the container is intact and properly labeled with the full chemical name: "this compound".[13][14]

  • Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][15] The container must be kept tightly closed.

  • Secondary Containment: Store the primary container within a clearly labeled, chemically resistant secondary container.[1]

Handling the Solid Compound (Weighing and Transfer)
  • Preparation: Don all required PPE as specified in the table above.

  • Work Area: Perform all weighing and transfer operations inside a chemical fume hood to contain any airborne particulates.

  • Static Control: Use an anti-static brush or ionizer when handling the powder to prevent dispersal due to static electricity.

  • Transfer: Use a spatula or powder funnel for transfers. Avoid scooping directly from the bottle mouth to prevent contamination and spillage.

  • Cleanup: After weighing, gently wipe down the spatula, weigh boat, and balance surfaces with a damp cloth (using a solvent like 70% ethanol) to collect any residual dust. Dispose of the cloth as contaminated solid waste.

Solution Preparation
  • Work Area: All solution preparations must occur within a chemical fume hood.

  • Vessel: Add the weighed solid to the desired vessel first.

  • Solvent Addition: Slowly add the solvent to the solid to prevent splashing. If using a magnetic stirrer, add the solvent, start gentle stirring, and then add the solid.

  • Labeling: Immediately label the solution with the full chemical name, concentration, solvent, and date.

Part 4: Preparing for Emergencies

Preparation is key to mitigating the impact of an incident.[3][4]

Spill Procedures
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed bag and dispose of it as hazardous waste.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Absorb the spill with a chemical absorbent pad or vermiculite.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional Environmental Health & Safety (EHS) office.

    • Prevent entry to the area.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][8]

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[16] Under no circumstances should this chemical or its solutions be disposed of down the drain.[16][17]

  • Solid Waste: This includes excess solid compound, contaminated gloves, weigh boats, paper towels, and absorbent pads. Collect in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[16]

  • Labeling: All waste containers must be labeled "Hazardous Waste" and list the full chemical name of all constituents.[14][18]

  • Pickup: Arrange for disposal through your institution's certified hazardous waste management program.[18][19]

Visual Workflow Summaries

To provide a clear, at-a-glance overview of the safety protocols, the following diagrams illustrate the key decision-making and operational workflows.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Experiment Phase Assess Assess Hazards (RAMP Principle) Plan Plan Experiment Assess->Plan PPE Don Required PPE Plan->PPE Weigh Weigh Solid in Fume Hood PPE->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve React Perform Reaction Dissolve->React Decon Decontaminate Glassware React->Decon Waste Segregate Hazardous Waste Decon->Waste Dispose Arrange Waste Pickup Waste->Dispose

Caption: High-level workflow from preparation to disposal.

Caption: Decision logic for selecting appropriate PPE.

References

  • Guidelines for Chemical Laboratory Safety in Academic Institutions . American Chemical Society.

  • Safety Tipsheets & Best Practices . American Chemical Society.

  • Safety Principles . American Chemical Society.

  • ACS publishes Guidelines for Secondary School Laboratory Safety . Chemical Education Xchange.

  • OSHA Guidelines For Labeling Laboratory Chemicals . Spill Containment Blog.

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR).

  • Novel Chemicals with Unknown Hazards SOP . University of California, Santa Cruz.

  • OSHA Laboratory Safety Chemical Hygiene Plan Fact Sheet . Occupational Safety and Health Administration.

  • OSHA Laboratory Standard . Compliancy Group.

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) . Binghamton University.

  • Doing Things Safely . American Chemical Society.

  • Unknown Chemicals . Purdue University Environmental Health and Safety.

  • Unknown Chemicals Safety . University of Pittsburgh.

  • Amides Waste Compatibility . CP Lab Safety.

  • Safety First: Best Practices for Handling Research Chemicals . XPRESS CHEMS.

  • This compound CAS 15996-88-0 . Chemsrc.

  • Navigating the Disposal of ent-Calindol Amide . Benchchem.

  • Safety Data Sheet for N1-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide . Fisher Scientific.

  • Safety Data Sheet for p-(Trifluoromethyl)benzamide . Fisher Scientific.

  • Safety Data Sheet for 3-[3-(Trifluoromethyl)phenyl]-1-propanol . TCI Chemicals.

  • SOP for Sodium Amide . University of Nevada, Reno.

  • Management Procedures For Specific Waste Types . Cornell University.

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison.

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment . Benchchem.

  • Safety Data Sheet for Trifluoromethyl Trifluorovinyl Ether . Shanghai Canbi Pharma Ltd.

  • 2-[2-Methyl-4-(trifluoromethyl)phenyl]propanamide PubChem Entry . National Center for Biotechnology Information.

  • Safety Data Sheet for Phenylmethylsulfonyl fluoride . Cayman Chemical.

  • Safety Data Sheet for Phenyl Trifluoromethyl Sulfide . Spectrum Chemical.

  • Application Notes for Late-Stage Trifluoromethylation . Benchchem.

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles . ACS Publications.

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds . RSC Publishing.

  • General Synthesis of N-Trifluoromethyl Compounds . PubMed.

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles . ACS Publications.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.